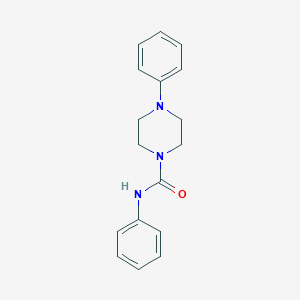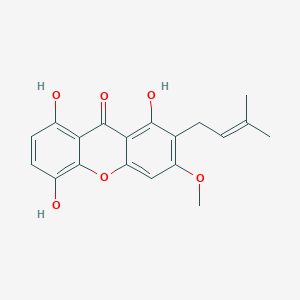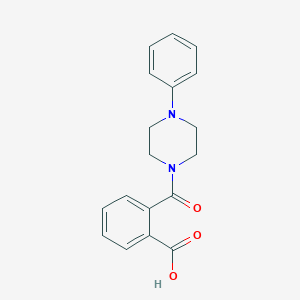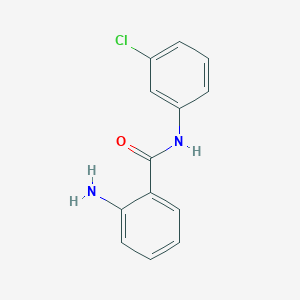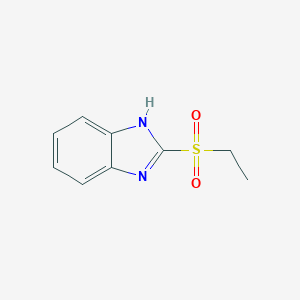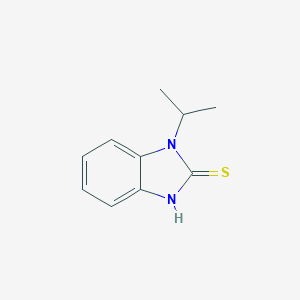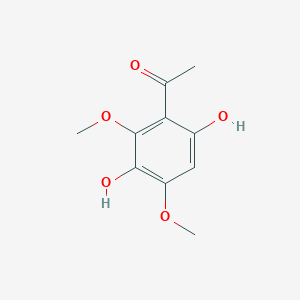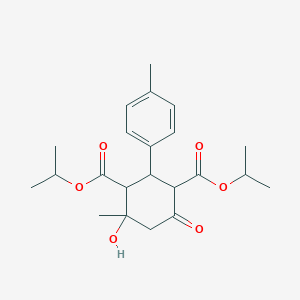
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate, also known as DPHMD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the cyclohexanone family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to act on a number of different targets in the body. One proposed mechanism is that Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate may be able to reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to have a range of interesting biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored, making it readily available for use in experiments. Additionally, Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to have low toxicity, which makes it a safe compound to work with in the lab. However, there are some limitations to using Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate in experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are many potential future directions for research on Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is in the development of new pain medications that are based on the structure of Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate. Additionally, further research is needed to fully understand the mechanism of action of Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate and its effects on different targets in the body. Finally, research is needed to determine the safety and efficacy of Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate in humans, which could pave the way for its use in the treatment of a range of different diseases.
Méthodes De Synthèse
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with cyclohexanone, followed by a series of reactions that result in the final product. This synthesis method has been well-documented in the literature and has been used by many researchers to produce Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate for use in their experiments.
Applications De Recherche Scientifique
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to have a range of potential applications in scientific research. One area of interest is in the study of pain and inflammation. Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
6033-79-0 |
|---|---|
Nom du produit |
Dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate |
Formule moléculaire |
C22H30O6 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
dipropan-2-yl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C22H30O6/c1-12(2)27-20(24)18-16(23)11-22(6,26)19(21(25)28-13(3)4)17(18)15-9-7-14(5)8-10-15/h7-10,12-13,17-19,26H,11H2,1-6H3 |
Clé InChI |
JKLWHFRPHNOWMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



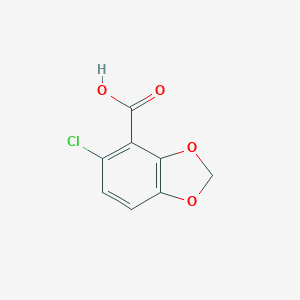
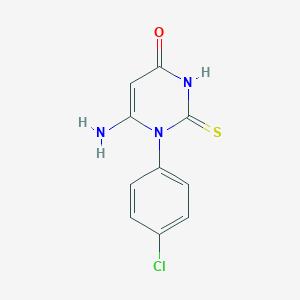
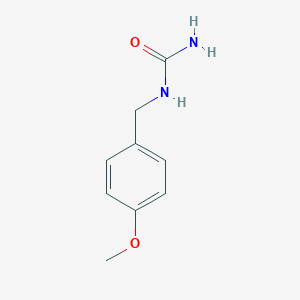
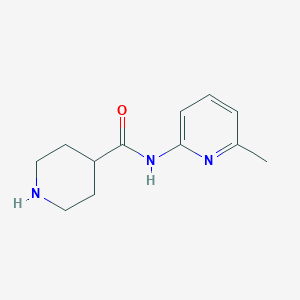
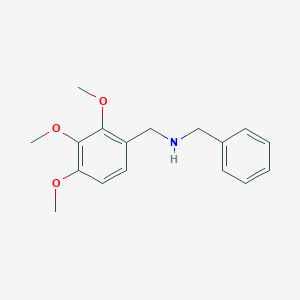
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
